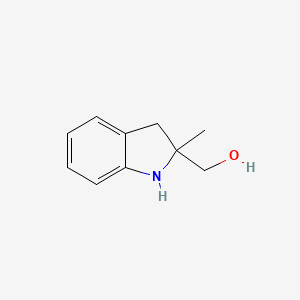

(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methanol group attached to a 2-methyl-2,3-dihydro-1H-indole structure, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of 2-methyl-2,3-dihydro-1H-indole-2-carboxaldehyde using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is typically carried out at room temperature and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding indole derivative using palladium on carbon (Pd/C) as a catalyst. The reaction is conducted under hydrogen gas at elevated temperatures and pressures to ensure complete reduction .

Análisis De Reacciones Químicas

Types of Reactions: (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 2-Methyl-2,3-dihydro-1H-indole-2-carboxaldehyde or 2-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid.

Reduction: 2-Methyl-2,3-dihydro-1H-indol-2-ylamine.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Based on the search results, the compound (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol, also referred to as 2-Methylindoline-2-methanol, with the CAS numbers 63430-96-6 and 1820741-17-0, has the molecular formula C10H13NO and a molecular weight of 163.22 . The available data suggests potential applications in scientific research, particularly in synthesizing various chemical compounds and exploring pharmacological properties .

Scientific Research Applications

This compound is relevant in the following applications:

- Synthesis of Disubstituted 1-(indolin-5-yl)methanamines : (2,3-Dihydro-1H-indol-5-ylmethyl)amine, derived from indoline, can be used as an intermediate for producing disubstituted 1-(indolin-5-yl)methanamines, which are of interest for their potential pharmacological properties .

- Neuroprotective and Antioxidant Research: 2,3-Dihydroindoles, which are structurally related, show promise as agents in synthesizing new compounds with neuroprotective and antioxidant properties .

- Anticancer Activity : Certain indole derivatives have demonstrated anticancer activity. For example, a compound containing a 2-methyl-1H-indol-3-yl group showed good results in cell growth inhibition and can serve as a lead compound .

- Notum Inhibitors : N-acyl indolines are potent, non-covalent Notum inhibitors . These inhibitors were developed from a covalent virtual screening hit and have shown potential in inhibiting Notum activity .

Mecanismo De Acción

The mechanism of action of (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

2-Methylindole: A simpler indole derivative used in organic synthesis.

Uniqueness: (2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol is unique due to its specific structure, which combines the indole core with a methanol group. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol, a derivative of indole, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound serves as a versatile building block in the synthesis of various bioactive molecules and has shown promise in therapeutic applications.

This compound is characterized by its indole core, which is known for its diverse biological properties. The compound can undergo several chemical reactions, including oxidation to aldehydes or carboxylic acids and reduction to amines. These reactions can be facilitated by common reagents such as potassium permanganate and lithium aluminum hydride, respectively.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that indole derivatives may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. Additionally, these compounds may modulate receptor activities, influencing various physiological responses .

Antioxidant and Neuroprotective Properties

Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles, including this compound. These compounds are synthesized from polyfunctional 2-oxindoles and have shown promise in protecting neuronal cells from oxidative stress .

Anticancer Activity

Several derivatives of 2,3-dihydroindole have been evaluated for their anticancer activities. For instance, compounds synthesized from this framework demonstrated significant growth inhibition in various cancer cell lines. Notably, one study reported an IC50 value of 1.1 µM for a related compound against MDA-MB-231 breast cancer cells .

Case Studies

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to assess the anticancer efficacy of this compound derivatives. The results indicated a dose-dependent inhibition of cell proliferation in multiple cancer cell lines, with particular efficacy noted in breast cancer models.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that derivatives of this compound could significantly reduce oxidative stress markers in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant, anticancer | Indole core with methanol group |

| Indole-3-acetic acid | Plant growth regulator | Involved in plant hormone signaling |

| Indole-3-carbinol | Potential anticancer properties | Found in cruciferous vegetables |

| 2-Methylindole | Used primarily in organic synthesis | Simpler structure compared to (2-Methyl...) |

Propiedades

IUPAC Name |

(2-methyl-1,3-dihydroindol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(7-12)6-8-4-2-3-5-9(8)11-10/h2-5,11-12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCJLIVOBQIZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.